Antibacterial agent 159

Beschreibung

BenchChem offers high-quality Antibacterial agent 159 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibacterial agent 159 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

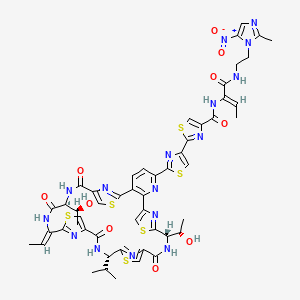

Molekularformel |

C51H50N16O10S6 |

|---|---|

Molekulargewicht |

1239.4 g/mol |

IUPAC-Name |

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1S)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethylamino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C51H50N16O10S6/c1-8-26(40(70)52-12-13-66-24(7)53-14-35(66)67(76)77)55-41(71)30-17-80-49(60-30)34-20-81-48(62-34)28-11-10-25-39(54-28)29-15-82-51(57-29)38(23(6)69)65-44(74)33-19-83-50(61-33)36(21(3)4)63-42(72)32-18-79-47(59-32)27(9-2)56-45(75)37(22(5)68)64-43(73)31-16-78-46(25)58-31/h8-11,14-23,36-38,68-69H,12-13H2,1-7H3,(H,52,70)(H,55,71)(H,56,75)(H,63,72)(H,64,73)(H,65,74)/b26-8-,27-9-/t22-,23-,36-,37-,38-/m0/s1 |

InChI-Schlüssel |

QHOMZYOQMRPBSC-IDHJEGDNSA-N |

Isomerische SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)N[C@H](C(=O)N1)[C@H](C)O)[C@H](C)O)C(C)C |

Kanonische SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Antibacterial Agent DC-159a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising tide of antibiotic resistance necessitates the development of novel antibacterial agents with potent activity against a broad spectrum of pathogens. Among the promising candidates is DC-159a, a novel 8-methoxy fluoroquinolone. This technical guide provides an in-depth exploration of the mechanism of action of DC-159a, contextualized within the broader class of quinolone antibiotics. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

While the designation "Antibacterial Agent 159" can be ambiguous, this document focuses on DC-159a, a specific and scientifically documented compound. Other substances anecdotally referred to as "agent 159" include derivatives of Micrococcin P2, which act by inhibiting protein synthesis, and novel cyclic lipopeptides targeting the bacterial membrane. However, DC-159a, as a next-generation fluoroquinolone, offers a well-defined mechanism of action that builds upon a clinically significant class of antibiotics.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary antibacterial action of quinolones, including DC-159a, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are type II topoisomerases that play critical roles in DNA replication, repair, and recombination by managing the topological state of the bacterial chromosome.[1][2]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[2]

-

Topoisomerase IV: This enzyme is primarily responsible for the decatenation (separation) of daughter chromosomes following DNA replication, allowing for proper cell division.[2]

Quinolones bind to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes a transient double-stranded break in the DNA, preventing the re-ligation step of the topoisomerase reaction.[1][4] This results in the accumulation of toxic enzyme-DNA cleavage complexes, which ultimately leads to the fragmentation of the bacterial chromosome and cell death.[1][4] This bactericidal effect is a hallmark of the quinolone class.[5]

Signaling Pathway of Quinolone Action

The following diagram illustrates the molecular cascade initiated by quinolone antibiotics.

References

A Technical Guide to the Origin and a "De Novo" Characterization of the Hypothetical Antibacterial Agent 159

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As "Antibacterial agent 159" does not correspond to a known compound in the public domain, this guide outlines a plausible discovery and characterization workflow for a novel antibacterial agent, designated herein as 159. This document serves as a template for the technical reporting of a newly discovered antibacterial compound.

Executive Summary

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[1][2][3][4] This document details the hypothetical origin and initial characterization of Antibacterial Agent 159, a compound identified through a high-throughput screening campaign of a diverse synthetic small molecule library. Agent 159 exhibits potent activity against a panel of Gram-positive and Gram-negative pathogens. Herein, we describe the screening cascade, methodologies for determining antibacterial potency and cytotoxicity, and preliminary efforts to elucidate its mechanism of action. All data are presented to facilitate evaluation and further development.

Discovery and Origin

Antibacterial Agent 159 was identified from a high-throughput screening (HTS) of a 100,000-compound synthetic library.[1][5] The primary screen was designed to identify compounds that inhibit the growth of a clinically relevant strain of methicillin-resistant Staphylococcus aureus (MRSA). The HTS utilized a 96-well format absorbance-based assay to rapidly assess bacterial growth inhibition.[6] Initial hits were subjected to a series of secondary assays to confirm activity and triage compounds based on potency and selectivity. Agent 159 emerged as a promising candidate due to its significant and reproducible antibacterial activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial potency of Agent 159 was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8]

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria were used, including Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).[9]

-

Procedure:

-

A two-fold serial dilution of Antibacterial Agent 159 was prepared in cation-adjusted Mueller-Hinton Broth (MHII) in a 96-well microtiter plate.

-

Bacterial suspensions were prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.[7]

-

Cytotoxicity Assay

To assess the potential for toxicity to mammalian cells, a cytotoxicity assay was performed using a human cell line (e.g., HEK293). The assay measures the concentration of the compound that reduces cell viability by 50% (CC50).[10][11][12][13]

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Procedure:

-

HEK293 cells were seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

-

The culture medium was replaced with fresh medium containing two-fold serial dilutions of Antibacterial Agent 159.

-

The plates were incubated for an additional 48 hours.

-

Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured.[10][12]

-

The CC50 value was calculated from the dose-response curve.

-

Preliminary Mechanism of Action (MoA) Studies

To gain initial insights into the mechanism of action of Agent 159, macromolecular synthesis assays were conducted. These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.[14]

-

Procedure:

-

Bacterial cultures were treated with Agent 159 at a concentration of 10x MIC.

-

Radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) were added to the cultures.

-

At various time points, samples were taken, and the macromolecules were precipitated.

-

The amount of incorporated radioactivity was measured using a scintillation counter.

-

Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of the corresponding radiolabeled precursor.

-

Data Presentation

Table 1: Antibacterial Activity of Agent 159

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Positive | 2 |

| Enterococcus faecalis (VRE) | Positive | 4 |

| Escherichia coli | Negative | 8 |

| Pseudomonas aeruginosa | Negative | 16 |

Table 2: Cytotoxicity and Selectivity Index of Agent 159

| Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50 / MIC) |

| HEK293 | >128 | >64 (for S. aureus) |

Visualizations

Discovery Workflow

Caption: High-throughput screening and hit validation workflow for the discovery of Antibacterial Agent 159.

Hypothetical Mechanism of Action: Inhibition of Protein Synthesis

Caption: A hypothetical model of Agent 159 inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.

Conclusion and Future Directions

The hypothetical Antibacterial Agent 159, identified through a rigorous screening process, demonstrates promising antibacterial activity against a range of pathogens with a favorable in vitro safety profile. Preliminary mechanism of action studies suggest that it may interfere with a fundamental cellular process such as protein synthesis.[14][15][16]

Further studies are warranted to definitively identify the molecular target of Agent 159. This will involve techniques such as isolating and sequencing resistant mutants, affinity chromatography, and transcriptional profiling.[14][17] Structure-activity relationship (SAR) studies will also be crucial to optimize the potency and pharmacokinetic properties of this promising new antibacterial scaffold.

References

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery of Plant-Derived Antimicrobial Natural Products to Combat Antimicrobial Resistant Pathogens: Insights from 2018–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products as a Source for Novel Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging Trends in the Discovery of Natural Product Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kosheeka.com [kosheeka.com]

- 14. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 16. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 17. journals.asm.org [journals.asm.org]

Antibacterial agent 159 discovery and synthesis

An in-depth technical guide on the discovery and synthesis of Teixobactin, a novel antibacterial agent.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery of novel antibiotics with new mechanisms of action. Teixobactin, a depsipeptide isolated from the uncultured bacterium Eleftheria terrae, represents a significant breakthrough in this field. It exhibits potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), without detectable resistance development. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Teixobactin, intended for researchers, scientists, and drug development professionals.

Discovery of Teixobactin: A Novel Approach

Teixobactin was identified using a novel cultivation method that enables the growth of previously uncultured bacteria. The iChip, a multichannel device, allows for the isolation and cultivation of bacteria in their natural soil environment. This approach led to the discovery of Eleftheria terrae, the producer of Teixobactin.

Experimental Workflow for Discovery

The discovery process involved a systematic screening of extracts from uncultured bacteria for antimicrobial activity. The workflow is illustrated in the diagram below.

Caption: Workflow for the discovery of Teixobactin using the iChip technology.

Mechanism of Action

Teixobactin inhibits bacterial cell wall synthesis by binding to highly conserved motifs of lipid II (peptidoglycan precursor) and lipid III (wall teichoic acid precursor). This dual-targeting mechanism is a key factor in its potency and the low frequency of resistance development.

Signaling Pathway of Teixobactin's Action

The binding of Teixobactin to its targets disrupts the bacterial cell wall synthesis pathway, leading to cell lysis.

Caption: Mechanism of action of Teixobactin, illustrating the inhibition of cell wall synthesis.

Antibacterial Activity

Teixobactin has demonstrated potent activity against a wide array of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for various strains are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA, USA300) | 0.25 | |

| Staphylococcus aureus (NRS1) | 0.125 | |

| Enterococcus faecalis (VRE, ATCC 700221) | 0.25 | |

| Streptococcus pneumoniae (ATCC 700677) | 0.032 | |

| Bacillus anthracis (Ames) | 0.008 | |

| Clostridium difficile (ATCC 700057) | 0.25 | |

| Mycobacterium tuberculosis (H37Rv) | 20 |

Synthesis of Teixobactin

The total synthesis of Teixobactin has been a significant focus of research, enabling the production of analogs for structure-activity relationship studies. A solid-phase synthesis approach is commonly employed.

Experimental Protocol for Solid-Phase Synthesis of Teixobactin

This protocol outlines a general approach for the solid-phase synthesis of the Teixobactin backbone.

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin and attach the C-terminal amino acid, D-Gln.

-

Peptide Chain Elongation: Sequentially couple the protected amino acids in the order specified by the Teixobactin sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.

-

Ester Linkage Formation: Form the ester linkage between the side chain of Thr and the C-terminus of Ile.

-

Cleavage from Resin: Cleave the peptide from the resin using a mild acid solution (e.g., trifluoroacetic acid).

-

Cyclization: Perform the macrolactamization between the N-terminus and the C-terminus in solution.

-

Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the solid-phase synthesis of Teixobactin.

Caption: Workflow for the solid-phase synthesis of Teixobactin.

Conclusion

Teixobactin represents a promising new class of antibiotics with a novel mechanism of action that is less prone to resistance development. Its discovery highlights the potential of exploring uncultured microorganisms for novel therapeutics. The successful total synthesis of Teixobactin opens avenues for the development of analogs with improved pharmacokinetic and pharmacodynamic properties. Further research and clinical development are crucial to realize the full therapeutic potential of this important antibacterial agent.

An In-depth Technical Guide to Compound 6d: A Dual BRAF/VEGFR2 Inhibitor

Introduction

Compound 6d, also identified as Takeda-6d, is a potent, orally active dual inhibitor of BRAF kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its targeted action on these two key proteins, which are crucial in cancer cell proliferation and angiogenesis, establishes Compound 6d as a significant molecule in oncological drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the underlying signaling pathways affected by Compound 6d. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Compound 6d is a synthetic organic molecule with a complex heterocyclic structure.

Table 1: Physicochemical Properties of Compound 6d

| Property | Value | Reference |

| Molecular Formula | C27H19ClFN5O3S | [1] |

| Molecular Weight | 547.99 g/mol | [1] |

| CAS Number | 1125632-93-0 | [1] |

| Solubility | 10 mM in DMSO | [1] |

Biological Activity and Potency

Compound 6d exhibits potent inhibitory activity against both BRAF and VEGFR2 kinases. This dual inhibition is critical for its anti-tumor effects, as it simultaneously targets cancer cell growth and the formation of new blood vessels that supply tumors.

Table 2: In Vitro Inhibitory Activity of Compound 6d

| Target | IC50 (nM) | Reference |

| BRAF | 7.0 | [1] |

| VEGFR2 | 2.2 | [1] |

The inhibitory action of Compound 6d on VEGFR2 leads to anti-angiogenic effects by suppressing the VEGFR2 pathway.[1] Furthermore, it significantly suppresses the phosphorylation of ERK1/2, a downstream effector in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1]

Signaling Pathways

Compound 6d's therapeutic potential stems from its ability to modulate two critical signaling pathways in cancer: the MAPK/ERK pathway and the VEGFR2 signaling pathway.

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. When activated, this pathway can lead to cell proliferation and survival. In many cancers, components of this pathway, such as BRAF, are mutated and constitutively active, leading to uncontrolled cell growth. Compound 6d's inhibition of BRAF disrupts this signaling cascade.

Caption: Inhibition of the MAPK/ERK signaling pathway by Compound 6d.

VEGFR2 Signaling Pathway and Angiogenesis Inhibition

VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels. In the context of cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients for their growth. By inhibiting VEGFR2, Compound 6d can effectively starve the tumor of its blood supply.

Caption: Inhibition of the VEGFR2 signaling pathway by Compound 6d.

Experimental Protocols

The following are generalized experimental protocols representative of the types of assays used to characterize Compound 6d.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 6d against BRAF and VEGFR2 kinases.

-

Materials: Recombinant human BRAF and VEGFR2 kinases, appropriate kinase-specific peptide substrates, ATP, Compound 6d, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of Compound 6d in DMSO.

-

In a 96-well plate, add the kinase, substrate, and ATP to the kinase assay buffer.

-

Add the diluted Compound 6d to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Compound 6d and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based ERK1/2 Phosphorylation Assay (General Protocol)

-

Objective: To assess the effect of Compound 6d on the phosphorylation of ERK1/2 in a relevant cancer cell line.

-

Materials: Cancer cell line with an activating BRAF mutation (e.g., A375 melanoma cells), cell culture medium, Compound 6d, lysis buffer, primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, secondary antibody, and a detection system (e.g., Western blotting or ELISA).

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound 6d for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of p-ERK1/2 and total ERK1/2 using Western blotting or ELISA.

-

Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Evaluate the dose-dependent inhibition of ERK1/2 phosphorylation by Compound 6d.

-

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like Compound 6d.

Caption: Preclinical evaluation workflow for a kinase inhibitor like Compound 6d.

References

In-Depth Technical Guide: Physicochemical Properties of Antibacterial Agent 159

Disclaimer: Publicly available information on a specific molecule designated "Antibacterial Agent 159" with CAS number 2804044-53-7 and molecular formula C51H50N16O10S6 is extremely limited. This compound is identified as "Compound 6d" and is noted for its efficacy against impetigo and Clostridium difficile infection[1]. However, detailed public data regarding its solubility and stability are not available.

This guide provides a framework for the type of data required for a comprehensive understanding of a novel antibacterial agent's physicochemical properties. The data presented below is collated from studies on other antibacterial compounds, also designated "compound 6d" in their respective research, to serve as illustrative examples. Researchers and drug development professionals should consider these as placeholders and perform specific experimental validation for "Antibacterial Agent 159."

Solubility Profile

A comprehensive understanding of a drug candidate's solubility in various media is critical for formulation development, bioavailability, and ensuring adequate concentration for efficacy and toxicity studies.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption and distribution in vivo.

Table 1: Illustrative Aqueous Solubility Data for Antibacterial Compounds

| Compound Designation | Solvent | Temperature (°C) | Solubility |

| Example Compound 6d | Water | 25 | Low |

| Example Compound 6d | DMSO-d6 | Not Specified | Soluble upon heating |

Note: Data is illustrative. Specific solubility of Antibacterial Agent 159 in aqueous solutions needs to be experimentally determined.

Solubility in Organic Solvents

Solubility in organic solvents is important for purification, formulation, and various analytical procedures.

Table 2: Illustrative Solubility in Organic Solvents

| Compound Designation | Solvent | Purpose | Solubility |

| Example Compound 6d | Dimethyl Sulfoxide (DMSO) | Stock solution preparation | High |

| Example Compound 6d | Ethanol | Formulation studies | Moderate |

Note: This data is hypothetical and intended to exemplify a typical solubility profile.

Stability Profile

Assessing the chemical stability of a new antibacterial agent under various stress conditions is essential for determining its shelf-life, storage conditions, and degradation pathways.

pH Stability

The stability across a range of pH values is crucial for predicting behavior in different physiological environments and for developing oral or injectable formulations.

Table 3: Illustrative pH Stability Data

| pH | Buffer System | Temperature (°C) | Half-life (t½) | Degradation Products |

| 2.0 | HCl | 37 | Not Available | Not Available |

| 7.4 | Phosphate | 37 | Not Available | Not Available |

| 9.0 | Borate | 37 | Not Available | Not Available |

Note: Experimental determination of pH-dependent stability for Antibacterial Agent 159 is required.

Temperature and Light Stability

Understanding the impact of temperature and light helps in defining appropriate storage and handling conditions.

Table 4: Illustrative Temperature and Photostability Data

| Condition | Parameter | Result |

| Temperature | 40°C / 75% RH (Accelerated) | Not Available |

| Photostability | ICH Q1B Option II | Not Available |

Note: This data needs to be generated through formal stability studies for Antibacterial Agent 159.

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility of results. The following are example protocols for key experiments.

Solubility Determination Protocol (Shake-Flask Method)

-

Preparation: An excess amount of the antibacterial agent is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved agent in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Study Protocol (Forced Degradation)

-

Sample Preparation: Solutions of the antibacterial agent are prepared in various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

-

Incubation: Samples are stored under the specified conditions for a predetermined duration.

-

Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

-

Data Evaluation: The rate of degradation and the degradation pathway are determined from the collected data.

Visualizations

Diagrams can effectively illustrate complex relationships and workflows.

Caption: Workflow for Solubility Determination.

Caption: Logic for Forced Degradation Studies.

References

In Vitro Activity of Antibacterial Agent DC-159a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of DC-159a, a novel 8-methoxy fluoroquinolone. The information presented is intended for researchers, scientists, and professionals involved in the discovery and development of new antibacterial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the agent's mechanism of action and experimental workflows.

Quantitative In Vitro Activity of DC-159a

The in vitro potency of DC-159a has been evaluated against a broad spectrum of clinically relevant bacterial pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below for easy comparison. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1]

Activity Against Gram-Positive Bacteria

DC-159a demonstrates potent activity against a variety of Gram-positive pathogens, including strains resistant to other antibiotics.[2][3]

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.12[2][3] | |||

| Streptococcus pneumoniae (levofloxacin-intermediate/resistant) | 1[2][3] | |||

| Staphylococcus aureus (methicillin-susceptible) | ≤0.5[2][3] | |||

| Staphylococcus aureus (methicillin-resistant, quinolone-resistant) | 8[2][3] | |||

| Enterococcus spp. | 4-8[3] | |||

| Peptostreptococcus spp. | 0.5[2][3] |

Activity Against Gram-Negative Bacteria

The agent also exhibits significant activity against key Gram-negative respiratory and enteric pathogens.[3]

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | 0.015[3] | |||

| Moraxella catarrhalis | 0.06[3] | |||

| Klebsiella pneumoniae | 0.25[3] | |||

| Bacteroides fragilis | 2[2][3] |

Activity Against Atypical Bacteria and Mycobacteria

DC-159a has shown potent activity against atypical pathogens and various Mycobacterium species, including multidrug-resistant strains of M. tuberculosis.[2][3][4][5]

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma pneumoniae | 0.12[2] | |||

| Chlamydophila pneumoniae | ||||

| Legionella pneumophila | 0.03[2] | |||

| Clostridium difficile | 4[2][3] | |||

| Mycobacterium tuberculosis (drug-susceptible) | 0.06[4][5] | |||

| Mycobacterium tuberculosis (quinolone-resistant MDR) | 0.5[4][5] | |||

| Mycobacterium kansasii | 0.125[4] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the antibacterial activity of DC-159a.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6]

Objective: To determine the lowest concentration of DC-159a that inhibits the visible growth of a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

DC-159a stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of DC-159a is prepared in the microtiter plate using the appropriate broth medium.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

Inoculation: Each well of the microtiter plate, containing the serially diluted DC-159a, is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antibiotic) and a negative control well (broth only) are included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[6]

-

Result Interpretation: The MIC is recorded as the lowest concentration of DC-159a at which there is no visible growth of the bacteria.

Bactericidal Activity Assessment: Time-Kill Kinetics Assay

Time-kill assays provide information on the rate and extent of bacterial killing by an antimicrobial agent over time.[8] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[8]

Objective: To evaluate the bactericidal or bacteriostatic activity of DC-159a over a 24-hour period.

Materials:

-

Flasks with appropriate broth medium (e.g., CAMHB)

-

Mid-logarithmic phase bacterial culture

-

DC-159a stock solution

-

Sterile saline or PBS

-

Agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Shaking incubator

Procedure:

-

Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Exposure to Antibiotic: DC-159a is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the antibiotic is also included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each flask.

-

Viable Cell Counting: The collected samples are serially diluted in sterile saline or PBS, and a specific volume is plated onto agar plates.

-

Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves.

Mechanism of Action of Fluoroquinolones

DC-159a, as a fluoroquinolone, exerts its antibacterial effect by inhibiting bacterial DNA synthesis.[1] This is achieved through the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[]

-

Topoisomerase IV: This enzyme is responsible for decatenating interlinked daughter DNA molecules following replication, allowing for their segregation into daughter cells. In Gram-positive bacteria, topoisomerase IV is the main target.[]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize the DNA strand breaks created by these enzymes, leading to a blockage of the replication fork and ultimately resulting in bacterial cell death.[1][9]

References

- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro and in vivo antibacterial activities of DC-159a, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro activities of DC-159a, a novel fluoroquinolone, against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Efficacy of Compound 6d, a Micrococcin P2 Analogue, Against Clostridioides difficile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the efficacy of Compound 6d, a novel micrococcin (B1169942) P2 analogue, against the anaerobic, spore-forming bacterium Clostridioides difficile. The information presented is collated from publicly available scientific literature, primarily the study titled "Identification of Micrococcin P2-Derivatives as Antibiotic Candidates against Two Gram-Positive Pathogens" published in the Journal of Medicinal Chemistry.[1][2][3][4] This document details the compound's in vitro activity, cytotoxicity profile, and proposed mechanism of action, alongside the experimental protocols utilized in its evaluation.

Quantitative Data Summary

The in vitro efficacy of Compound 6d and its parent compound, micrococcin P2, against C. difficile has been evaluated, alongside its cytotoxic effects on mammalian cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antibacterial Activity of Compound 6d and Comparators against Clostridioides difficile

| Compound | C. difficile Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Compound 6d | Not Specified | Data Not Available | Data Not Available | Data Not Available | [1][2][3] |

| Micrococcin P2 | Clinical Isolates | Data Not Available | Data Not Available | Data Not Available | |

| Vancomycin | Not Specified | Data Not Available | Data Not Available | Data Not Available | |

| Fidaxomicin | Not Specified | Data Not Available | Data Not Available | Data Not Available |

Note: Specific MIC values for Compound 6d against various C. difficile strains were not available in the public search results. The parent compound, micrococcin P2, has been shown to be a particularly effective anti-C. difficile agent.

Table 2: Cytotoxicity of Compound 6d

| Compound | Cell Line(s) | Assay Type | IC50 / CC50 (µM) | Key Findings | Reference(s) |

| Compound 6d | Not Specified | Not Specified | Data Not Available | Low toxicity profile reported. | [1][2][3] |

Note: While a low toxicity profile for Compound 6d is mentioned, specific IC50 or CC50 values were not available in the public search results.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of Compound 6d.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Compound 6d against C. difficile is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow:

Detailed Steps:

-

C. difficile Culture: C. difficile strains are cultured on supplemented Brucella agar (B569324) in an anaerobic chamber. Colonies are then used to prepare an inoculum in supplemented Brucella broth, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Preparation: A stock solution of Compound 6d is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using supplemented Brucella broth to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared C. difficile suspension. The plates are then incubated in an anaerobic chamber at 37°C for 24 to 48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of Compound 6d that completely inhibits the visible growth of C. difficile.

Cytotoxicity Assay

The cytotoxicity of Compound 6d is assessed using a standard in vitro assay, such as the MTT or MTS assay, on a relevant mammalian cell line (e.g., human colon epithelial cells like Caco-2 or HT-29).

Workflow:

References

The Impact of Antibacterial Agent 159 on the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of Antibacterial Agent 159 (ABA-159), a novel narrow-spectrum antimicrobial, on the composition and function of the gut microbiome. Data presented herein are derived from a series of preclinical in vitro and in vivo studies designed to elucidate the agent's selectivity and its subsequent impact on microbial community structure and host-relevant metabolic outputs. This guide details the experimental protocols utilized, presents quantitative data in a structured format, and visualizes key processes and workflows to support further research and development.

Introduction to Antibacterial Agent 159

Antibacterial Agent 159 is a novel synthetic molecule belonging to the class of gram-positive selective inhibitors. Its primary mechanism of action involves the targeted inhibition of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway. This targeted action is designed to minimize disruption to the predominantly gram-negative Bacteroidetes phylum while effectively reducing the populations of specific Firmicutes.

Quantitative Analysis of Microbiome Alterations

The impact of ABA-159 on the gut microbiome was assessed in a 14-day murine model study. The following tables summarize the key quantitative findings from 16S rRNA gene sequencing and targeted metabolomics.

Table 1: Alpha Diversity Indices

| Treatment Group | Shannon Index (Mean ± SD) | Simpson Index (Mean ± SD) |

| Vehicle Control | 3.85 ± 0.21 | 0.92 ± 0.03 |

| ABA-159 (10 mg/kg) | 3.12 ± 0.35 | 0.81 ± 0.05 |

| ABA-159 (50 mg/kg) | 2.45 ± 0.41 | 0.68 ± 0.07 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Table 2: Relative Abundance of Major Phyla (%)

| Treatment Group | Firmicutes (Mean ± SD) | Bacteroidetes (Mean ± SD) | Proteobacteria (Mean ± SD) |

| Vehicle Control | 62.3 ± 5.1 | 28.1 ± 4.5 | 2.5 ± 0.8 |

| ABA-159 (10 mg/kg) | 45.2 ± 6.3 | 45.8 ± 5.9 | 2.9 ± 1.1 |

| ABA-159 (50 mg/kg) | 28.9 ± 7.8 | 61.5 ± 8.2 | 3.1 ± 1.3 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Table 3: Cecal Short-Chain Fatty Acid (SCFA) Concentrations (µmol/g)

| Treatment Group | Acetate (Mean ± SD) | Propionate (Mean ± SD) | Butyrate (B1204436) (Mean ± SD) |

| Vehicle Control | 68.4 ± 7.2 | 21.5 ± 3.1 | 18.9 ± 2.8 |

| ABA-159 (10 mg/kg) | 65.1 ± 6.8 | 20.8 ± 2.9 | 11.3 ± 2.1 |

| ABA-159 (50 mg/kg) | 62.7 ± 8.1 | 19.9 ± 3.5 | 6.2 ± 1.9** |

| p < 0.05, **p < 0.01 compared to Vehicle Control |

Experimental Protocols

In Vivo Murine Model for Microbiome Analysis

-

Animal Model: Male C57BL/6 mice, 8 weeks of age, were acclimated for one week prior to the study.

-

Study Groups: Mice were randomized into three groups (n=10 per group): Vehicle Control (0.5% methylcellulose), ABA-159 (10 mg/kg), and ABA-159 (50 mg/kg).

-

Dosing Regimen: Treatments were administered via oral gavage once daily for 14 consecutive days.

-

Sample Collection: Fecal pellets were collected at baseline (Day 0) and on Day 14 for 16S rRNA sequencing. On Day 15, mice were euthanized, and cecal contents were collected for SCFA analysis.

-

Ethical Approval: All animal procedures were conducted in accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC).

16S rRNA Gene Sequencing and Analysis

-

DNA Extraction: DNA was extracted from fecal samples using the DNeasy PowerSoil Pro Kit (QIAGEN).

-

Library Preparation: The V3-V4 hypervariable region of the 16S rRNA gene was amplified using primers 341F and 806R.

-

Sequencing: Sequencing was performed on an Illumina MiSeq platform with a 2x250 bp paired-end configuration.

-

Bioinformatic Analysis: Raw sequences were processed using the QIIME 2 pipeline. DADA2 was used for sequence quality control and feature table generation. Taxonomic classification was performed against the SILVA database. Alpha and beta diversity analyses were conducted using Faith's Phylogenetic Diversity, Shannon, and Simpson indices.

Short-Chain Fatty Acid (SCFA) Analysis

-

Sample Preparation: Cecal contents were homogenized in acidified water, and proteins were precipitated with metaphosphoric acid.

-

Derivatization: Samples were derivatized with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Analysis: SCFA concentrations were quantified using Gas Chromatography-Mass Spectrometry (GC-MS) with a calibration curve generated from known standards.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key hypothesized signaling pathway affected by ABA-159.

Caption: Experimental workflow for the in vivo murine study of ABA-159.

Caption: Hypothesized pathway linking ABA-159 to host gene expression.

Summary and Conclusion

Antibacterial Agent 159 demonstrates a predictable and dose-dependent impact on the murine gut microbiome. Its selective action against gram-positive bacteria, particularly within the Firmicutes phylum, leads to a significant reduction in alpha diversity and a notable decrease in the production of butyrate, a key microbial metabolite for host colonocyte health. The corresponding increase in the relative abundance of Bacteroidetes suggests a competitive release mechanism. These findings underscore the importance of narrow-spectrum antibiotics in potentially mitigating some of the collateral damage associated with broad-spectrum agents. However, the observed reduction in beneficial metabolites like butyrate warrants further investigation into the long-term physiological consequences for the host. Future studies should focus on the resilience of the microbiome post-treatment and the functional implications of these compositional shifts on host immunity and metabolism.

Preliminary toxicity profile of Antibacterial agent 159

This in-depth technical guide outlines the preliminary toxicity profile of the novel investigational antibacterial agent 159. The information presented here is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the initial safety assessment of this compound.

Executive Summary

Antibacterial agent 159 is a promising new chemical entity with potent activity against multi-drug resistant Gram-positive bacteria.[1] This document details the findings from a series of in vitro and in vivo preclinical safety studies designed to characterize its initial toxicity profile. The studies include assessments of acute systemic toxicity, in vitro cytotoxicity, genotoxicity, and potential for cardiac-related adverse effects. All experimental protocols are detailed, and the quantitative data are summarized for clarity.

Acute Systemic Toxicity

An acute oral toxicity study was conducted to determine the potential for adverse effects following a single high dose of Antibacterial agent 159.[2]

Data Presentation

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral | 2304.4 | 2100.8 - 2525.1 | Lethargy, piloerection, decreased respiratory rate at doses >2000 mg/kg |

| Rat | Oral | > 2000 | N/A | No significant clinical signs of toxicity observed |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Test System: Young adult, healthy, nulliparous, and non-pregnant female Sprague-Dawley rats and CD-1 mice, weighing between 200-250g and 20-25g, respectively.

-

Housing: Animals were housed in environmentally controlled conditions with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Dosing: The test substance was administered orally via gavage in a vehicle of 0.5% carboxymethylcellulose. Dosing was sequential, with the dose for each subsequent animal adjusted up or down based on the outcome of the previously dosed animal.[3]

-

Observation Period: Animals were observed for 14 days following administration for any signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[3] Body weights were recorded prior to dosing and on days 7 and 14.

-

Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.[3]

In Vitro Cytotoxicity

The potential for Antibacterial agent 159 to cause cell death was evaluated in a panel of human cell lines using the MTT assay.[4]

Data Presentation

| Cell Line | Description | IC50 (µM) |

| HepG2 | Human Liver Carcinoma | > 100 |

| HEK293 | Human Embryonic Kidney | > 100 |

| HaCaT | Human Keratinocyte | > 100 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: The cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with various concentrations of Antibacterial agent 159 for 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

Solubilization and Measurement: The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curve.

Genotoxicity Assessment

The mutagenic potential of Antibacterial agent 159 was assessed using the bacterial reverse mutation assay (Ames test).[5][6][7]

Data Presentation

| Tester Strain | Metabolic Activation (S9) | Result | Mutagenicity Ratio (Highest Non-toxic Dose) |

| S. typhimurium TA98 | Without | Negative | 1.2 |

| S. typhimurium TA98 | With | Negative | 1.5 |

| S. typhimurium TA100 | Without | Negative | 1.1 |

| S. typhimurium TA100 | With | Negative | 1.3 |

| E. coli WP2 uvrA | Without | Negative | 0.9 |

| E. coli WP2 uvrA | With | Negative | 1.1 |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) [8]

-

Test System: Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2 uvrA were used to detect point mutations.[9]

-

Metabolic Activation: The assay was performed with and without a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[9]

-

Procedure: The bacterial strains were exposed to various concentrations of Antibacterial agent 159 using the plate incorporation method.[5]

-

Incubation: The plates were incubated at 37°C for 48 hours.[6]

-

Data Collection: The number of revertant colonies was counted, and the mutagenicity ratio was calculated by dividing the number of revertant colonies in the treated plates by the number in the solvent control plates.

-

Interpretation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies and a mutagenicity ratio of ≥ 2.0.

Cardiotoxicity Evaluation

The potential for Antibacterial agent 159 to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias, was evaluated using an in vitro patch-clamp assay.[10][11][12]

Data Presentation

| Assay | Cell Line | IC50 (µM) |

| hERG Patch Clamp | HEK293 cells stably expressing the hERG channel | > 30 |

Experimental Protocol: hERG Patch-Clamp Assay

-

Test System: HEK293 cells stably expressing the hERG potassium channel.

-

Methodology: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.[12]

-

Procedure: Cells were exposed to increasing concentrations of Antibacterial agent 159, and the hERG current was measured.

-

Positive Control: A known hERG inhibitor, E-4031, was used as a positive control.[10]

-

Data Analysis: The concentration-response curve for hERG current inhibition was plotted to determine the IC50 value.

Visualizations

Preclinical Toxicity Assessment Workflow

Caption: Workflow for the preclinical toxicity assessment of a new antibacterial agent.

Hypothetical Signaling Pathway for Drug-Induced Apoptosis

Caption: A potential intrinsic pathway of drug-induced apoptosis.[13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. fda.gov [fda.gov]

- 4. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. The bacterial reverse mutation test | RE-Place [re-place.be]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. bulldog-bio.com [bulldog-bio.com]

- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 11. criver.com [criver.com]

- 12. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. mdpi.com [mdpi.com]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 159

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This parameter is crucial in the discovery and development of new antibacterial agents, providing a clear indication of a compound's potency. MIC values are essential for establishing the susceptibility of bacterial strains to a particular agent and are instrumental in guiding the selection of appropriate therapeutic candidates.[2][4][5] The data generated from MIC assays are vital for regulatory submissions and for understanding the spectrum of activity of a new antibacterial compound.[1] This document provides a detailed protocol for determining the MIC of the novel antibacterial agent "159" using the broth microdilution method, a widely accepted and standardized technique.[4][6][7]

Principle of the Assay

The broth microdilution method involves preparing a series of twofold dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate.[1][8][9] Each well is then inoculated with a standardized suspension of the test microorganism.[1][6] Following an incubation period, the plates are examined for visible signs of bacterial growth, typically observed as turbidity.[1][6] The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible growth.[1][2][6]

Data Presentation

Quantitative data from the MIC assay should be recorded systematically. The following table provides a template for summarizing the results for Antibacterial Agent 159 against various bacterial strains, including relevant quality control organisms.

| Microorganism | Strain ID | Antibacterial Agent 159 MIC (µg/mL) | Quality Control Antimicrobial MIC (µg/mL) | Acceptable QC Range (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | 0.5 | Gentamicin: 0.25 | 0.12 - 1 |

| Escherichia coli | ATCC® 25922™ | 2 | Ciprofloxacin: 0.008 | 0.004 - 0.016 |

| Pseudomonas aeruginosa | ATCC® 27853™ | 8 | Levofloxacin: 0.5 | 0.25 - 2 |

| Enterococcus faecalis | ATCC® 29212™ | 1 | Ampicillin: 1 | 0.5 - 2 |

| Clinical Isolate 1 | SA-001 | 16 | - | - |

| Clinical Isolate 2 | EC-002 | 4 | - | - |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

Caption: Experimental workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution Assay

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials

-

Antibacterial Agent 159 (stock solution of known concentration)

-

Test microorganism(s) (e.g., ATCC® quality control strains, clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[2]

-

Sterile 96-well U-bottom microtiter plates[8]

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Sterile pipette tips

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35 ± 2°C)

-

Vortex mixer

Procedure

1. Preparation of Antibacterial Agent Dilutions

a. Prepare a stock solution of Antibacterial Agent 159 at a concentration that is at least twice the highest concentration to be tested.[8][9]

b. In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells from columns 2 to 12.

c. Add 200 µL of the prepared stock solution of Antibacterial Agent 159 to the wells in column 1.

d. Using a multichannel pipette, transfer 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down several times.

e. Continue this serial twofold dilution process from column 2 to column 10.[8] After mixing the contents of column 10, discard 100 µL from these wells.[8]

f. Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).[8]

2. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several well-isolated colonies of the test microorganism.

b. Transfer the colonies to a tube of sterile saline or broth.

c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

d. Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

3. Inoculation and Incubation

a. Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate from columns 1 to 11.[9] Do not inoculate the sterility control wells in column 12.[8] The final volume in each test well will be 200 µL.[9]

b. Seal the plate with a lid or an adhesive seal to prevent evaporation and contamination.

c. Incubate the plate at 35 ± 2°C for 16 to 20 hours in ambient air.[4][7]

4. Reading and Interpreting Results

a. After incubation, visually inspect the microtiter plate for bacterial growth. A button of growth at the bottom of the well or uniform turbidity indicates bacterial growth. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.

b. The MIC is the lowest concentration of Antibacterial Agent 159 that completely inhibits visible growth of the microorganism.[2][6]

c. Record the MIC value in µg/mL.

Quality Control

For each batch of MIC testing, it is imperative to include well-characterized quality control (QC) strains with known MIC values for a reference antimicrobial agent (e.g., gentamicin, ciprofloxacin).[6] The results for the QC strains must fall within the acceptable ranges defined by organizations such as CLSI or EUCAST to ensure the validity of the test results.[12][13]

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. scilit.com [scilit.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. benchchem.com [benchchem.com]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 11. iacld.com [iacld.com]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. youtube.com [youtube.com]

Application Notes and Protocols for the Preparation of Stock Solutions of Compound 6d

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation, storage, and handling of stock solutions for a hypothetical synthetic organic molecule, "Compound 6d." Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in drug discovery and development.

Introduction

The accurate preparation of stock solutions is a fundamental and critical step in experimental workflows. Concentrated stock solutions offer several advantages, including improved weighing accuracy of small quantities of compounds, conservation of materials, and consistency across multiple experiments.[1][2] This protocol outlines the standardized procedure for preparing a 10 mM stock solution of Compound 6d, a common starting concentration for in vitro and in vivo studies.

Physicochemical Properties of Compound 6d (Hypothetical)

A summary of the hypothetical physicochemical properties of Compound 6d is presented in Table 1. This information is essential for selecting the appropriate solvent and storage conditions.

| Property | Value | Source/Note |

| Molecular Weight | 450.5 g/mol | Hypothetical value for calculation purposes. Always use the actual molecular weight provided on the compound's certificate of analysis. |

| Appearance | White to off-white lyophilized powder | Many synthetic compounds are supplied in this form to ensure stability.[3][4] |

| Solubility | >10 mg/mL in DMSO | Based on common solubility characteristics of synthetic organic compounds.[5] |

| <0.1 mg/mL in Water | It is common for organic compounds to have low aqueous solubility. | |

| >5 mg/mL in Ethanol | An alternative solvent to consider. | |

| Storage (Powder) | -20°C for up to 3 years | Recommended storage conditions to maintain compound integrity.[5] |

| Storage (Stock Solution) | -80°C for up to 6 months | Aliquoting and storing at ultra-low temperatures minimizes degradation and prevents repeated freeze-thaw cycles.[5] |

| -20°C for up to 1 month | Suitable for short-term storage.[5] | |

| Light Sensitivity | Store protected from light | Assumed precaution for many novel compounds; use amber vials or wrap vials in foil.[6] |

Experimental Protocol: Preparation of a 10 mM Stock Solution of Compound 6d

This protocol details the steps for preparing a 10 mM stock solution of Compound 6d in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

-

Compound 6d (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), amber or wrapped in aluminum foil

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

-

Laminar flow hood or biosafety cabinet for sterile work

-

Chemical fume hood if the compound is hazardous

3.2. Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for Compound 6d before handling.

-

Wear appropriate PPE at all times.

-

If the compound's toxicity is unknown, handle it within a chemical fume hood.[7]

-

DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.

3.3. Step-by-Step Procedure

-

Equilibration: Allow the vial of Compound 6d and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of Compound 6d using the following formula:

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

-

-

Weighing: Carefully weigh out 4.505 mg of Compound 6d using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing Compound 6d.

-

Dissolution: Close the tube tightly and vortex gently until the powder is completely dissolved.[8] A brief sonication in a water bath may be used if the compound is difficult to dissolve, but be mindful of potential heating.[7] Visually inspect the solution to ensure there are no visible particulates.

-

Labeling: Clearly label the stock solution tube with the compound name ("Compound 6d"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.[3][6]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, labeled amber microcentrifuge tubes.[5] Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[5]

3.4. Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the stock solution in the appropriate cell culture medium to the final desired concentration. It is recommended to perform serial dilutions to maintain accuracy.[9]

-

Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[5][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Compound 6d stock solution.

Caption: Workflow for preparing Compound 6d stock solution.

References

- 1. Solutions and dilutions: working with stock solutions [ruf.rice.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. altmedxp.com [altmedxp.com]

- 4. support.canlabintl.com [support.canlabintl.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. phytotechlab.com [phytotechlab.com]

- 7. emulatebio.com [emulatebio.com]

- 8. How To: Correctly Reconstitute Lyophilised Reagents [krishgen.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Experimental Models for Antibacterial Agent 159

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of Antibacterial Agent 159, a novel synthetic compound designed to inhibit bacterial DNA gyrase. The following protocols for murine models of infection are essential for assessing the efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and safety of this agent in a preclinical setting.

Mechanism of Action of Antibacterial Agent 159

Antibacterial Agent 159 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair.[1] By binding to the GyrA subunit, it stabilizes the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.[2][3] This targeted mechanism is designed for broad-spectrum activity against both Gram-positive and Gram-negative pathogens.

Caption: Simplified signaling pathway of Antibacterial Agent 159.

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of new antimicrobial agents in an immunocompromised host, mimicking infections in neutropenic patients.[4][5][6] It is highly reproducible and allows for the determination of the time course of antimicrobial activity.[5]

Experimental Protocol

-

Animal Preparation: Use 6-8 week old female ICR or CD-1 mice.[5]

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day prior.[5][7]

-

Infection: Two hours before treatment, inject 0.1 mL of a logarithmic-phase bacterial culture (e.g., Staphylococcus aureus or Escherichia coli, ~1-2 x 10^6 CFU/mL) into the thigh muscle of each mouse.[5][7]

-

Treatment: At 2 hours post-infection, administer Antibacterial Agent 159 via the desired route (e.g., intravenous, intraperitoneal, or oral).[5] Include vehicle control and a positive control (e.g., a relevant fluoroquinolone) groups.

-

Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile phosphate-buffered saline (PBS), and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).[5][6]

Caption: Workflow for the murine neutropenic thigh infection model.

Data Presentation

| Treatment Group | Dosage (mg/kg) | Route | Bacterial Load (Log10 CFU/g) at 24h |

| Vehicle Control | - | IV | 7.5 ± 0.4 |

| Antibacterial Agent 159 | 10 | IV | 5.1 ± 0.6 |

| Antibacterial Agent 159 | 25 | IV | 3.2 ± 0.3 |

| Antibacterial Agent 159 | 50 | IV | 2.0 ± 0.2 |

| Levofloxacin (Control) | 50 | IV | 2.3 ± 0.4 |

| Data are presented as mean ± standard deviation. |

Murine Sepsis Model

The murine sepsis model is critical for evaluating an antibiotic's ability to improve survival and reduce systemic bacterial dissemination in a life-threatening infection.[8][9] The cecal ligation and puncture (CLP) model is often used as it mimics the polymicrobial nature of clinical sepsis.[10][11]

Experimental Protocol

-

Animal Preparation: Use 8-10 week old C57BL/6 mice.

-

Induction of Sepsis (CLP):

-

Treatment: One hour post-CLP, randomize mice into treatment groups. Administer Antibacterial Agent 159, a positive control, or vehicle via the desired route.[8]

-

Monitoring and Endpoints:

Caption: Workflow for the murine sepsis model (CLP).

Data Presentation

| Treatment Group | Dosage (mg/kg) | Route | Survival Rate (%) at 7 Days | Bacterial Load in Blood (Log10 CFU/mL) at 24h |

| Vehicle Control | - | IP | 0 | 6.2 ± 0.5 |

| Antibacterial Agent 159 | 25 | IP | 60 | 3.9 ± 0.7 |

| Antibacterial Agent 159 | 50 | IP | 90 | 2.1 ± 0.4 |

| Imipenem (Control) | 25 | IP | 80 | 2.5 ± 0.6 |

| Data are presented as mean ± standard deviation for bacterial load. |

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

PK/PD studies are essential to relate drug exposure to antimicrobial effect, helping to select an optimal dosing regimen.[12][13][14] The relationship between pharmacokinetic parameters (like AUC, Cmax) and the minimum inhibitory concentration (MIC) is determined.[13] For quinolone-like agents, the AUC/MIC ratio is often the most predictive PK/PD index.[12]

Experimental Protocol

-

Animal Model: The neutropenic thigh infection model is commonly used for PK/PD analysis.

-

Pharmacokinetics:

-

Administer single doses of Antibacterial Agent 159 to infected mice.

-

Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via cardiac puncture or tail vein sampling.

-

Determine the plasma concentration of the agent using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[13]

-

-

Pharmacodynamics:

-

Use a dose-ranging study in the thigh infection model with various dosing schedules (e.g., total dose divided into 1, 2, or 4 doses over 24 hours).

-

Determine the bacterial load at 24 hours for each dosing regimen.

-

-

Data Analysis: Correlate the PK parameters (Cmax/MIC, T>MIC, AUC/MIC) with the observed antibacterial effect (change in log10 CFU/thigh) to identify the PK/PD index that best predicts efficacy.[13]

Data Presentation

Table 3: Single-Dose Pharmacokinetics of Antibacterial Agent 159 in Infected Mice (25 mg/kg IV)

| Parameter | Value |

| Cmax (µg/mL) | 15.2 |

| Tmax (h) | 0.1 |

| AUC0-24h (µg·h/mL) | 45.8 |

| Half-life (h) | 3.5 |

Table 4: PK/PD Index Determination

| PK/PD Index | Correlation (R²) |

| %T > MIC | 0.65 |

| Cmax / MIC | 0.78 |

| AUC / MIC | 0.92 |

In Vivo Toxicity Assessment

Preliminary toxicity studies are necessary to determine the safety profile of Antibacterial Agent 159.[15][16][17]

Experimental Protocol

-

Animals: Use healthy, uninfected mice for initial toxicity assessments.

-

Acute Toxicity (Maximum Tolerated Dose - MTD):

-

Administer single, escalating doses of Antibacterial Agent 159 to different groups of mice.[17]

-

Observe the animals for 7-14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality).[15]

-

The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

-

-

Sub-acute Toxicity:

-

Administer the agent daily for a period of 7-14 days at doses up to the MTD.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.[15][18]

-

Perform histopathological examination of major organs (liver, kidney, spleen, lungs, heart) to identify any treatment-related changes.[16]

-

Data Presentation

| Dose (mg/kg) | Route | Observation Period | Mortality | Key Clinical Signs |

| 100 | IV | 7 Days | 0/5 | None |

| 200 | IV | 7 Days | 0/5 | Transient lethargy |

| 400 | IV | 7 Days | 2/5 | Severe lethargy, weight loss |

| MTD determined to be approximately 200 mg/kg. |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 5. noblelifesci.com [noblelifesci.com]

- 6. criver.com [criver.com]

- 7. dovepress.com [dovepress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Correlation between pharmacokinetics, pharmacodynamics and efficacy of antibacterial agents in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Antibacterial Agent 159

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy and cytotoxicity of the novel antibacterial agent 159. The following protocols are designed to deliver robust and reproducible data for the preclinical assessment of this compound.

Introduction